

A Technical Guide to the Spectroscopic Analysis of 4-Ethyl-3-hexanol

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Compound of Interest

Compound Name: 4-Ethyl-3-hexanol

Cat. No.: B011189

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the key spectroscopic data for the characterization of **4-Ethyl-3-hexanol** (CAS No: 19780-44-0), a secondary alcohol with the molecular formula $C_8H_{18}O$. The guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting data in a structured format and detailing the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Ethyl-3-hexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the variability in reported experimental values, the following are predicted 1H and ^{13}C NMR chemical shifts based on standard correlation tables and computational models. These values are typical for a sample dissolved in a deuterated solvent like $CDCl_3$.

Table 1: Predicted 1H NMR Data for **4-Ethyl-3-hexanol**

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|----------------|----------------------------------|--------------|---------------------------|-------------|
| H-3 | 3.3 - 3.5 | m | - | 1H |
| H-4 | 1.2 - 1.4 | m | - | 1H |
| H-5, H-2' | 1.3 - 1.5 | m | - | 4H |
| H-2 | 1.4 - 1.6 | m | - | 2H |
| OH | 1.5 - 2.5 | br s | - | 1H |
| H-1, H-1', H-6 | 0.8 - 1.0 | t | ~7 | 9H |

Table 2: Predicted ^{13}C NMR Data for **4-Ethyl-3-hexanol**

| Carbon Atom | Chemical Shift (δ , ppm) |
|-------------|----------------------------------|
| C-3 | ~75 |
| C-4 | ~50 |
| C-2, C-2' | ~28 |
| C-5, C-1' | ~25 |
| C-1 | ~14 |
| C-6 | ~10 |

Infrared (IR) Spectroscopy Data

The following data is based on the gas-phase IR spectrum available from the NIST Chemistry WebBook.

Table 3: Key IR Absorption Bands for **4-Ethyl-3-hexanol**

| Wavenumber (cm ⁻¹) | Intensity | Functional Group Assignment | Vibration Mode |
|--------------------------------|---------------|-----------------------------|------------------------------|
| ~3600-3200 | Strong, Broad | O-H | Stretching (Hydrogen-bonded) |
| 2960-2850 | Strong | C-H (sp ³) | Stretching |
| ~1465 | Medium | C-H | Bending (Methylene & Methyl) |
| ~1380 | Medium | C-H | Bending (Methyl) |
| 1260-1050 | Strong | C-O | Stretching |

Mass Spectrometry (MS) Data

The following data is based on the electron ionization (EI) mass spectrum available from the NIST Chemistry WebBook. The molecular weight of **4-Ethyl-3-hexanol** is 130.23 g/mol .

Table 4: Major Fragment Ions in the Mass Spectrum of **4-Ethyl-3-hexanol**

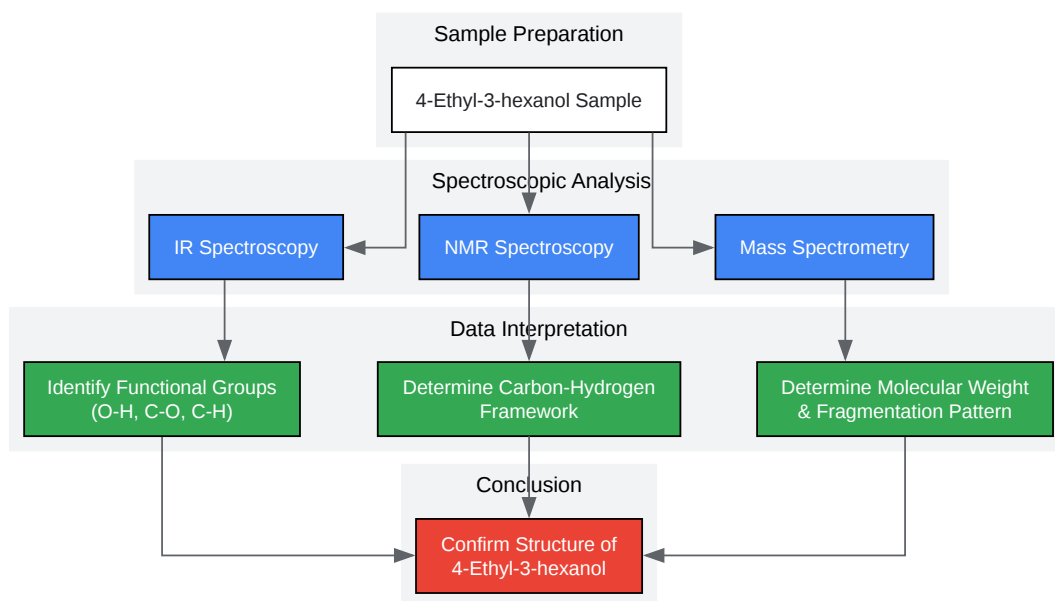
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity |
|----------------------------|------------------------|--|
| 130 | < 1 | [C ₈ H ₁₈ O] ⁺ (Molecular Ion, M ⁺) |
| 112 | ~ 2 | [M - H ₂ O] ⁺ |
| 101 | ~ 40 | [M - C ₂ H ₅] ⁺ |
| 87 | ~ 5 | [M - C ₃ H ₇] ⁺ |
| 73 | ~ 100 (Base Peak) | [CH(OH)CH ₂ CH ₃] ⁺ |
| 57 | ~ 85 | [C ₄ H ₉] ⁺ |
| 45 | ~ 30 | [CH(OH)CH ₃] ⁺ |
| 29 | ~ 55 | [C ₂ H ₅] ⁺ |

Visualized Data Interpretation

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for determining the structure of **4-Ethyl-3-hexanol** using complementary spectroscopic techniques.

Figure 1: Spectroscopic Workflow for Structural Elucidation

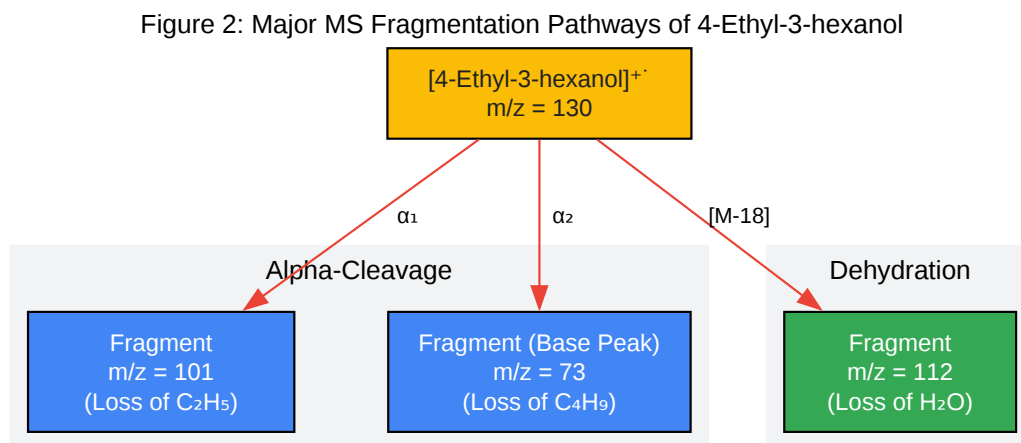


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Figure 1: Workflow for spectroscopic structural analysis.

Key Fragmentation Pathways in Mass Spectrometry

Alcohols primarily fragment via two main pathways in an electron ionization mass spectrometer: alpha-cleavage and dehydration (loss of water). The diagram below shows these pathways for **4-Ethyl-3-hexanol**.



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Figure 2: Key fragmentation pathways for **4-Ethyl-3-hexanol**.

Experimental Protocols

The following sections describe generalized yet detailed protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol is suitable for acquiring high-resolution spectra of liquid alcohol samples.

- **Sample Preparation:** A sample of **4-Ethyl-3-hexanol** (approx. 5-20 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

- **Instrument Setup:** A modern NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
- **^1H NMR Acquisition:**
 - A standard one-pulse experiment is performed.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - A total of 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence (e.g., DEPT) is used to simplify the spectrum and provide information about the number of attached protons.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 64 to 1024) is required.
 - A wider spectral width (e.g., 200-240 ppm) is used, with a relaxation delay of 2-5 seconds.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.

- **Sample Preparation:** As a liquid, **4-Ethyl-3-hexanol** can be analyzed directly ("neat"). A single drop of the neat liquid is placed onto the crystal (e.g., diamond or zinc selenide) of the ATR accessory.
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty ATR crystal is collected first. This background is automatically subtracted from the sample spectrum.

- Data Acquisition:
 - The sample spectrum is collected. The typical spectral range is 4000 cm^{-1} to 400 cm^{-1} .
 - To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS) Protocol

This protocol outlines the procedure for obtaining an electron ionization (EI) mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction.

- Sample Introduction: A dilute solution of **4-Ethyl-3-hexanol** in a volatile solvent (e.g., dichloromethane or methanol) is injected into a Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities. The alcohol is then introduced into the mass spectrometer's ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ($\text{M}^{+\cdot}$).
- Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
- Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 4-Ethyl-3-hexanol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b011189#spectroscopic-data-of-4-ethyl-3-hexanol-nmr-ir-ms>]

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